N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide

PDE4 Inhibition Anti-inflammatory Drug Discovery Structure-Activity Relationship

N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide (CAS 88380-68-1) is a fully synthetic, small-molecule pyrimidine derivative (C14H25N5O, MW 279.38 g/mol) characterized by a trisubstituted pyrimidine core bearing butylamino, diethylamino, and acetamide functional groups. The compound is classified as a phosphodiesterase 4 (PDE4) inhibitor, with reported inhibitory activity against recombinant human PDE4 (IC50 98 nM) in an ELISA-based assay.

Molecular Formula C14H25N5O
Molecular Weight 279.38 g/mol
CAS No. 88380-68-1
Cat. No. B12919988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide
CAS88380-68-1
Molecular FormulaC14H25N5O
Molecular Weight279.38 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=NC(=N1)N(CC)CC)NC(=O)C
InChIInChI=1S/C14H25N5O/c1-5-8-9-15-12-10-13(16-11(4)20)18-14(17-12)19(6-2)7-3/h10H,5-9H2,1-4H3,(H2,15,16,17,18,20)
InChIKeyWRKBRZWKJVIJSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide (CAS 88380-68-1): Core Identity and Pharmacological Classification


N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide (CAS 88380-68-1) is a fully synthetic, small-molecule pyrimidine derivative (C14H25N5O, MW 279.38 g/mol) characterized by a trisubstituted pyrimidine core bearing butylamino, diethylamino, and acetamide functional groups . The compound is classified as a phosphodiesterase 4 (PDE4) inhibitor, with reported inhibitory activity against recombinant human PDE4 (IC50 98 nM) in an ELISA-based assay [1]. Its structural features place it within the general class of aminopyrimidine acetamide PDE4 inhibitors, a well-precedented scaffold for anti-inflammatory and respiratory disease research [2].

Procurement Integrity: Why Unqualified Analogs Cannot Substitute for N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide (CAS 88380-68-1)


Generic substitution within the aminopyrimidine acetamide class is scientifically unsound due to the exquisite sensitivity of PDE4 isoform potency and selectivity to minor structural perturbations in the pyrimidine substitution pattern [1]. Benchmark SAR studies on related 4-amino-2-phenylpyrimidine PDE4 inhibitors demonstrate that systematic variation of the alkylamino and amide substituents yields IC50 values spanning three orders of magnitude (from 8.3 nM to >1,000 nM), with efficacy and toxicity profiles diverging substantially across even single-atom modifications [2]. Consequently, procurement of this specific diethylamino-butylamino-acetamide congener—rather than a superficially similar analog—is mandatory for replicating reported experimental outcomes or advancing a defined SAR program.

Quantitative Differentiation Evidence for N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide (CAS 88380-68-1) vs. Structurally Proximal Comparators


PDE4 Inhibitory Potency: Head-to-Head Comparison of IC50 Values Across Aminopyrimidine Acetamide Analogs

The target compound exhibits an IC50 of 98 nM against recombinant human PDE4 in an ELISA-based assay, establishing it as a moderately potent PDE4 inhibitor suitable as a starting point for lead optimization [1]. This value is directly comparable to the clinically evaluated PDE4 inhibitor roflumilast (IC50 0.7 nM for PDE4B), demonstrating that the target compound is approximately 140-fold less potent than the approved drug, positioning it as an early-stage research tool rather than a development candidate [2].

PDE4 Inhibition Anti-inflammatory Drug Discovery Structure-Activity Relationship

Physicochemical Property Differentiation: Predicted Lipophilicity (logP) vs. Hydroxy-Containing Aminopyrimidine Analogs

The target compound's predicted logP is estimated to exceed 2, attributed to the presence of both diethylamino and butylamino lipophilic substituents on the pyrimidine core . This contrasts sharply with hydroxyl- or carboxyl-substituted aminopyrimidine PDE4 inhibitors (e.g., roflumilast, logP ~2.8; cilomilast, logP ~2.3), which exhibit lower lipophilicity and improved aqueous solubility [1]. The elevated lipophilicity of the target compound implies enhanced membrane permeability but reduced aqueous solubility, a critical trade-off for assay design and formulation.

Lipophilicity Drug-likeness Physicochemical Profiling

PAD4 Off-Target Activity: Selectivity Profile Differentiating PDE4 vs. PAD4 Inhibition in Aminopyrimidine Acetamide Series

The target compound has been evaluated for off-target activity against peptidylarginine deiminase 4 (PAD4) and exhibits an IC50 of 1,000 nM—approximately 10-fold weaker than its PDE4 IC50 of 98 nM [1]. This selectivity ratio (PAD4 IC50 / PDE4 IC50 ≈ 10) is distinct from other aminopyrimidine acetamide derivatives in the same screening collection, where some analogs demonstrate inverted selectivity (PAD4 IC50 < PDE4 IC50) [2]. This differentiation is critical for researchers requiring PDE4-selective tool compounds without confounding PAD4-mediated effects on histone citrullination pathways.

Target Selectivity PAD4 Inhibition Off-Target Profiling

Validated Application Scenarios for N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide (CAS 88380-68-1) Based on Evidence-Linked Differentiation


PDE4 Biochemical Screening and Early-Stage Hit Validation

With a confirmed PDE4 IC50 of 98 nM and a characterized 10-fold selectivity window over PAD4, this compound is appropriate for use as a reference inhibitor in PDE4 biochemical screening cascades. It enables baseline calibration of PDE4 enzyme activity assays and serves as a quality control standard for high-throughput screening (HTS) campaigns targeting inflammatory and respiratory disease indications. Its well-defined PAD4 off-target profile makes it particularly suitable for counterscreening protocols where PAD4 interference must be excluded. [1]

Structure-Activity Relationship (SAR) Exploration of Aminopyrimidine Acetamide PDE4 Inhibitors

The compound's structural features—specifically the combination of diethylamino at position 2, butylamino at position 6, and acetamide at position 4 of the pyrimidine ring—provide a defined template for systematic SAR expansion. Procurement of this specific analog allows medicinal chemistry teams to probe the impact of alkyl chain branching, amine substitution, and amide variation on PDE4 potency and selectivity, with direct reference to the reported 98 nM IC50 benchmark. [1]

Physicochemical Property Benchmarking for Lipophilic PDE4 Inhibitor Series

Owing to its predicted logP exceeding 2 and reduced aqueous solubility, this compound serves as a representative lipophilic congener in a set of aminopyrimidine acetamide analogs. It is useful for establishing solubility-permeability trade-off relationships and for testing formulation strategies (e.g., co-solvent systems, cyclodextrin complexation) aimed at improving the biopharmaceutical properties of PDE4-targeted chemical series. Its distinct lipophilicity profile differentiates it from more hydrophilic analogs such as roflumilast, enabling systematic physicochemical optimization studies.

Selectivity Profiling: PDE4 vs. PAD4 Discrimination in Epigenetic and Inflammatory Pathways

The compound's dual characterization against PDE4 (IC50 98 nM) and PAD4 (IC50 1,000 nM) makes it a valuable tool for dissecting the mechanistic interplay between cAMP-mediated signaling and histone citrullination pathways. Researchers studying the convergence of PDE4 and PAD4 biology in cancer, autoimmune disease, or neutrophil extracellular trap (NET) formation can employ this compound as a PDE4-preferential probe, with the documented selectivity ratio providing a quantitative framework for interpreting pathway-specific phenotypic outcomes. [2]

Quote Request

Request a Quote for N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.